2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Description
2,9-Dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is a polycyclic aromatic compound featuring a rigid tetracyclic core with two nitrogen atoms at positions 6 and 13, substituted with octyl chains, and bromine atoms at positions 2 and 7. The tetrone groups at positions 5,7,12,14 contribute to its electron-deficient character, making it a candidate for applications in organic electronics or as a building block for functional materials . The octyl substituents enhance solubility in nonpolar solvents, while bromine atoms provide reactive sites for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2N2O4/c1-3-5-7-9-11-13-15-33-27(35)19-17-22(32)26-24-20(18-21(31)25(23(19)24)29(33)37)28(36)34(30(26)38)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBFDNZMQEBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCC)Br)C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Structure
The synthesis typically begins with a naphthalene tetracarboxylic acid derivative, often 4,9-dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone or related naphthalene diimide precursors. These compounds feature the aromatic tetracarboxylic diimide skeleton essential for n-type semiconductor behavior.
Alkylation with Dioctylamine
One key step is the imidization reaction where octylamine (dioctylamine) is introduced to the tetracarboxylic acid derivative. This reaction proceeds typically in a polar solvent such as glacial acetic acid at elevated temperatures (around 130 °C) for about 1 hour. The amine reacts with the anhydride or acid groups to form the diimide rings with dioctyl substituents enhancing solubility and processability.
- Example reaction conditions:
Bromination and Functionalization
The dibromo substitution at positions 2 and 9 on the naphthalene core is typically introduced either by direct bromination of the naphthalene diimide or by using dibromo-substituted precursors. Bromine atoms serve as reactive sites for further functionalization or tuning of electronic properties.
Purification Techniques
The crude product is purified by standard organic chemistry methods such as washing with water to remove residual acids and amines, followed by filtration. Additional purification may involve column chromatography using appropriate eluents to achieve high purity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4,9-dibromoisochromeno tetraone + Octylamine | Glacial acetic acid, 130 °C, 1 h | Formation of diimide with dioctyl substituents |
| 2 | Bromination (if not pre-brominated) | Controlled bromination conditions | Introduction of bromine at 2,9-positions |
| 3 | Purification | Washing, filtration, chromatography | Pure 2,9-dibromo-6,13-dioctyl diazatetracyclo compound |
Research Findings on Preparation
- The introduction of dioctyl chains via imidization significantly improves solubility in organic solvents, which is critical for processing in organic electronic devices.
- Bromine substituents at the 2 and 9 positions enhance intermolecular interactions and electron mobility, improving semiconductor performance.
- The reaction conditions (temperature, solvent choice, molar ratios) are optimized to maximize yield and purity while maintaining the structural integrity of the tetracyclic core.
- The compound exhibits excellent thermal stability and electrical properties, making it suitable for organic thin-film transistors and other electronic applications.
Analytical and Characterization Notes
- The product is confirmed by spectroscopic methods (NMR, IR) and elemental analysis to verify the presence of bromine and alkyl substituents.
- Chromatographic purity is essential to ensure consistent device performance.
- Thermal analysis (TGA, DSC) confirms the high thermal stability of the prepared compound.
Chemical Reactions Analysis
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form naphthalene tetracarboxylic acid derivatives or reduction to form naphthalene tetracarboxylic diimide derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imides or esters.
Scientific Research Applications
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide has several scientific research applications:
Organic Semiconductors: It is used as a building block for organic semiconductors due to its electron-accepting properties.
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic devices, enhancing their efficiency.
Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs to improve their performance and stability.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves its electron-accepting properties, which make it suitable for use in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, facilitating the transport of electrons . This interaction is crucial for its applications in organic semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The diazatetracyclo core is shared among several derivatives, but substituent variations significantly alter their properties:
*Estimated based on structural similarity to .
- Solubility : The dioctyl chains in the target compound improve solubility in toluene or chloroform compared to the hydrophilic 3-hydroxypropyl analogue .
- Reactivity : Bromine atoms enable Suzuki-Miyaura couplings, as demonstrated in for tetrabromo-diazapentacenes . The pyridinylmethyl derivative () lacks halogens, limiting its utility in cross-coupling.
- Crystallinity : The pyridinylmethyl analogue crystallizes in a triclinic system (P1) with π-stacking, whereas bulky octyl groups in the target compound likely disrupt dense packing .
Potential Bioactivity
While direct bioactivity data for the target compound is absent, structurally related compounds show promise. For instance, dithia-azatetracyclo derivatives () exhibit bioactivity, though their mechanisms remain uncharacterized . Marine actinomycetes () produce bioactive tetracyclic compounds, suggesting the diazatetracyclo core could be pharmacologically relevant if functionalized appropriately .
Biological Activity
The compound 2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is an organic compound notable for its applications in organic electronics and potential biological interactions. Its molecular formula is , with a molecular weight of approximately 648.4 g/mol .
Chemical Structure and Properties
The compound features a complex tetracyclic structure that contributes to its unique electronic properties. The presence of bromine atoms enhances its electron-accepting capabilities, making it suitable for use in various electronic devices such as organic photovoltaics and light-emitting diodes (OLEDs) .
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules due to its electron-accepting properties. This interaction can facilitate charge transfer processes within biological systems . The compound's structure allows it to form complexes with electron-donating species, which may influence cellular processes and biochemical pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the cytotoxic effects of dibromo-naphthalene derivatives on cancer cell lines. Results indicated that compounds with similar structures exhibited significant anticancer properties by inducing apoptosis in various cancer cell lines .
-
Phototoxicity :
- Research has shown that certain derivatives of naphthalene tetracarboxdiimides can exhibit phototoxic effects when exposed to UV light. This phototoxicity is linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells .
-
Interactions with Proteins :
- Another study explored the binding affinity of similar compounds with proteins involved in signaling pathways. The findings suggested that these compounds could modulate protein activity through non-covalent interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide | Naphthalene derivative | Anticancer properties | Organic semiconductors |
| 4,9-Dibromo-2,7-dioctyl-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | Phenanthroline derivative | Phototoxic effects | OLEDs |
This table summarizes the comparative biological activities and applications of structurally similar compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction parameters be optimized?
A multi-step synthesis involving cyclization and halogenation is typical. Palladium-catalyzed cross-coupling reactions may introduce bromo substituents, while alkylation steps can incorporate dioctyl groups. Optimize via Design of Experiments (DOE) to adjust temperature, solvent polarity, and catalyst loading. Monitor intermediates using HPLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Use H/C NMR to confirm substituent positions and purity. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns. X-ray crystallography provides definitive conformation analysis, while HRMS validates molecular weight. Purity assessment via HPLC with UV/Vis detection is critical for downstream applications .
Q. How can solubility profiles in common solvents guide reaction design?
Determine solubility using Hansen solubility parameters and experimental titration. Polar aprotic solvents (e.g., DMF, THF) are preferred for reactions requiring high solubility, while hexane/ethyl acetate mixtures aid recrystallization. Solvent selection impacts reaction kinetics and purification efficiency .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
Perform density functional theory (DFT) simulations (e.g., using Gaussian or COMSOL) to predict NMR chemical shifts and UV-Vis spectra. Validate with experimental X-ray structures to refine computational models. Adjust for solvent effects (e.g., PCM solvent model) and conformational flexibility .
Q. What strategies elucidate the electronic effects of bromo and octyl substituents?
Electrochemical methods (cyclic voltammetry, differential pulse voltammetry) quantify redox potentials. UV-Vis spectroscopy and time-dependent DFT analyze HOMO-LUMO gaps. Compare with des-bromo or des-octyl analogs to isolate substituent contributions .
Q. How should stability studies under varying pH and temperature conditions be designed?
Conduct accelerated stability testing at elevated temperatures (40–60°C) and varied pH (2–12). Monitor degradation via HPLC and LC-MS. Use the Arrhenius equation to extrapolate shelf-life under standard conditions. Identify degradation products to refine storage protocols .
Q. What experimental approaches resolve contradictions in biological activity data across assays?
Standardize assay conditions (cell lines, incubation times, concentrations). Use orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays) to cross-validate results. Apply meta-analysis to reconcile variability from heterogeneous datasets .
Q. How can computational modeling predict interactions with biological targets?
Perform molecular docking (e.g., AutoDock Vina) to screen binding affinities. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate docking scores with experimental IC values to refine predictive algorithms .
Methodological Considerations
- Theoretical Frameworks : Anchor experimental design to concepts like frontier molecular orbital theory (for electronic properties) or QSAR models (for biological activity) .
- Data Contradiction Analysis : Employ multi-technique validation (e.g., NMR + X-ray + DFT) and statistical rigor (e.g., ANOVA for assay variability) .
- AI Integration : Leverage machine learning (e.g., COMSOL Multiphysics) for reaction optimization and property prediction, enhancing throughput and accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
